Apatinib-d8 25-N-Oxide Hydrochloride is a deuterated derivative of apatinib, a small molecule tyrosine kinase inhibitor primarily used in the treatment of advanced gastric cancer and other malignancies. This compound is categorized as a stable isotope-labeled metabolite, which is essential for pharmacokinetic studies and the development of analytical methods. The molecular formula of Apatinib-d8 25-N-Oxide Hydrochloride is with a molecular weight of approximately 421.52 g/mol .
Apatinib-d8 25-N-Oxide Hydrochloride is synthesized for research purposes and is classified under several categories, including cytokine and growth factor signaling modulators, angiogenesis inhibitors, and stable isotopes. It serves as a reference material in various scientific investigations, particularly in pharmacokinetics and drug metabolism studies .
The synthesis of Apatinib-d8 25-N-Oxide Hydrochloride typically involves the N-oxidation of the parent compound, apatinib. This process can be achieved through various oxidation methods, including the use of peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in acidic conditions. The reaction generally follows these steps:
Apatinib-d8 25-N-Oxide Hydrochloride can participate in various chemical reactions typical for N-oxide compounds. These include:
The mechanism of action for Apatinib revolves around its ability to inhibit vascular endothelial growth factor receptors (VEGFRs), which are critical for angiogenesis—the formation of new blood vessels from existing ones. By blocking these receptors, Apatinib-d8 reduces tumor blood supply, leading to decreased tumor growth and metastasis. This mechanism has been extensively studied in various cancer models, demonstrating significant efficacy in inhibiting tumor progression .
Apatinib-d8 25-N-Oxide Hydrochloride exhibits several notable physical and chemical properties:
Apatinib-d8 25-N-Oxide Hydrochloride is primarily utilized in scientific research for:
This compound plays a crucial role in enhancing our understanding of cancer therapies and improving treatment outcomes through more precise drug delivery systems .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4